molecular formula C15H26Cl2N4O3S B2842563 2-(4-Methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline dihydrochloride CAS No. 1171547-81-1

2-(4-Methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline dihydrochloride

Cat. No.: B2842563
CAS No.: 1171547-81-1
M. Wt: 413.36
InChI Key: NLESJJGWLADSSA-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline dihydrochloride is a chemical compound with significant applications in scientific research and industry. This compound features a complex molecular structure, including a piperazine ring, a morpholine group, and an aniline moiety, making it a versatile intermediate in various chemical reactions and processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving multi-step reactions. One common method involves the reaction of 4-methylpiperazine with morpholine-4-sulfonyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to neutralize the by-products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation: The aniline group can be oxidized to form different derivatives.

  • Reduction: The sulfonyl group can be reduced to form sulfides or sulfoxides.

  • Substitution: The piperazine and morpholine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various aniline derivatives, including nitroaniline and azo compounds.

  • Reduction Products: Sulfides and sulfoxides.

  • Substitution Products: Substituted piperazines and morpholines.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved can vary widely, but often include interactions with proteins, enzymes, or receptors.

Comparison with Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)aniline: Similar structure but lacks the morpholine-sulfonyl group.

  • 4-Methylpiperazine: A simpler compound without the aniline or morpholine-sulfonyl groups.

  • Morpholine-4-sulfonyl chloride: A precursor used in the synthesis of the target compound.

Uniqueness: 2-(4-Methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline dihydrochloride is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its complex structure provides versatility in synthesis and potential for diverse applications in various fields.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-5-morpholin-4-ylsulfonylaniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3S.2ClH/c1-17-4-6-18(7-5-17)15-3-2-13(12-14(15)16)23(20,21)19-8-10-22-11-9-19;;/h2-3,12H,4-11,16H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLESJJGWLADSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171547-81-1
Record name 2-(4-methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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